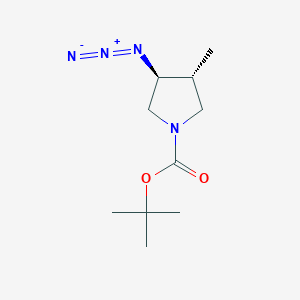

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate, also known as Boc-3-azido-4-methylproline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis, contributing significantly to the development of chiral auxiliaries and complex molecules. For instance, its utility is highlighted in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, demonstrating its importance in asymmetric synthesis and the preparation of chiral building blocks (Studer, Hintermann, & Seebach, 1995). Additionally, its role in facilitating stereoselective alkylation reactions underscores its value in constructing stereochemically complex architectures, thereby expanding the toolkit available for medicinal chemistry and drug development (Kubo, Kubota, Takahashi, & Nunami, 1997).

Facilitating Multicomponent Reactions

The compound is instrumental in palladium-catalyzed three-component reactions, demonstrating its efficacy in synthesizing polysubstituted aminopyrroles. This capability is crucial for developing novel organic frameworks and facilitating the synthesis of biologically active molecules, highlighting its role in advancing synthetic methodologies (Qiu, Wang, & Zhu, 2017).

NMR Spectroscopy Applications

In the realm of analytical chemistry, derivatives of tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate, such as O-tert-Butyltyrosine, have found applications as NMR tags for high-molecular-weight systems. This advancement enables the quantitative measurement of ligand binding affinities, even in submicromolar concentrations, thereby providing a valuable tool for structural biology and biochemistry (Chen et al., 2015).

Contribution to Pharmaceutical Synthesis

The compound's derivatives have been critical in synthesizing key intermediates for biologically active substances, such as Biotin, underscoring its significance in pharmaceutical chemistry. This role is particularly evident in processes that require specific chiral auxiliaries for the construction of complex molecules, thereby facilitating the development of novel therapeutic agents (Qin et al., 2014).

properties

IUPAC Name |

tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-7-5-14(6-8(7)12-13-11)9(15)16-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTLPVTWOVYDOA-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N=[N+]=[N-])C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1N=[N+]=[N-])C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)

![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)

![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)